molecular formula C11H15BO4S B12342516 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-3-carboxylic acid

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-3-carboxylic acid

Cat. No.: B12342516
M. Wt: 254.11 g/mol
InChI Key: GLTMBCFHBKMXOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-3-carboxylic acid: is an organoboron compound that features a thiophene ring substituted with a carboxylic acid group and a dioxaborolane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Suzuki-Miyaura Coupling Reaction: This method involves the coupling of a halogenated thiophene derivative with a boronic acid or ester in the presence of a palladium catalyst and a base. The reaction typically occurs in an organic solvent such as tetrahydrofuran or dimethylformamide.

    Direct Borylation: This method involves the direct borylation of thiophene derivatives using diboron reagents in the presence of a transition metal catalyst such as iridium or palladium.

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The thiophene ring can undergo oxidation reactions to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The boronic ester moiety can participate in various substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Palladium catalysts, bases like potassium carbonate, and solvents like tetrahydrofuran.

Major Products:

    Oxidation: Thiophene sulfoxides or thiophene sulfones.

    Reduction: Thiophene alcohols or thiophene aldehydes.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

Chemistry:

    Cross-Coupling Reactions: Used as a reagent in Suzuki-Miyaura coupling reactions to form biaryl compounds.

    Polymer Synthesis: Utilized in the synthesis of conjugated polymers for organic electronics.

Biology and Medicine:

    Drug Development:

Industry:

    Materials Science: Used in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action for 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-3-carboxylic acid primarily involves its ability to participate in cross-coupling reactions. The boronic ester moiety can form a complex with a palladium catalyst, facilitating the transfer of the thiophene group to an electrophilic partner, thus forming a new carbon-carbon bond. This mechanism is crucial in the formation of biaryl compounds and other complex organic molecules.

Comparison with Similar Compounds

  • 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
  • 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene
  • 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)furan

Uniqueness:

  • The presence of the thiophene ring in 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-3-carboxylic acid imparts unique electronic properties, making it particularly useful in the synthesis of conjugated polymers and organic semiconductors.
  • Compared to its pyridine and benzene analogs, the thiophene derivative offers enhanced reactivity and stability in certain cross-coupling reactions.

Properties

Molecular Formula

C11H15BO4S

Molecular Weight

254.11 g/mol

IUPAC Name

2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-3-carboxylic acid

InChI

InChI=1S/C11H15BO4S/c1-10(2)11(3,4)16-12(15-10)8-7(9(13)14)5-6-17-8/h5-6H,1-4H3,(H,13,14)

InChI Key

GLTMBCFHBKMXOS-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CS2)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.